molecular formula C9H13BrClNS B1286311 2-(4-Bromothiophen-2-yl)piperidine hydrochloride CAS No. 1177327-68-2

2-(4-Bromothiophen-2-yl)piperidine hydrochloride

Cat. No. B1286311
CAS RN: 1177327-68-2
M. Wt: 282.63 g/mol
InChI Key: QUNXIIPMDKSEAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves key reactions such as Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the novel compound synthesized in paper . The optimization of technological parameters such as raw material ratio, reaction time, and temperature is crucial for achieving high yields, as demonstrated in the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol with an 88.5% yield .

Molecular Structure Analysis

X-ray crystallography is employed to study the crystal structure of these compounds, revealing the spatial arrangement of atoms and the dihedral angles between rings . For instance, the dihedral angles between the benzene ring and the piperidine rings in one of the adducts were found to be 51.6° and 89.5° . Such structural insights are essential for understanding the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the nature of the substituents on the piperidine ring. The local reactivity descriptors calculated for the novel quinolinone derivative indicate chemically reactive sites within the molecule . Intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and reactivity of these compounds, as seen in the formation of chains in the crystal structure of the adduct .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. Density functional theory (DFT) calculations, including vibrational analysis and molecular electrostatic potential, provide theoretical insights into these properties . The stability of the molecules can be attributed to hyperconjugative interactions and charge delocalization, which are analyzed using natural bond orbital analysis . Additionally, thermodynamic properties can be investigated using theoretical calculations to predict the behavior of these compounds under various conditions .

Scientific Research Applications

Synthesis Methodologies

One area of application is in the development of synthesis methodologies for related compounds. For instance, research on the synthesis of derivatives like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride showcases the use of piperidine derivatives as starting materials for preparing compounds with potential bioactivity, through processes such as amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010). Similarly, the creation of compounds for metabolic studies like neuroleptic agents indicates the utility of piperidine derivatives in synthesizing medically relevant molecules (I. Nakatsuka, K. Kawahara, A. Yoshitake, 1981).

Antimicrobial Activities

Another significant application is in antimicrobial research. The synthesis and screening of compounds like (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride for microbial activities demonstrate the potential of these derivatives in developing new antimicrobials. The compound exhibited moderate activities against common pathogens, suggesting its utility in addressing antibiotic resistance (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).

Molecular Structure Analyses

The molecular structure analysis of compounds like loperamide monohydrate and derivatives highlights the application of piperidine derivatives in understanding compound stability and interaction. High-precision structural determinations provide insights into the molecular conformations and intermolecular interactions, crucial for drug design and development (J. Jasinski, Curtis J. Guild, A. S. Dayananda, et al., 2012).

properties

IUPAC Name

2-(4-bromothiophen-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS.ClH/c10-7-5-9(12-6-7)8-3-1-2-4-11-8;/h5-6,8,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNXIIPMDKSEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CS2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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